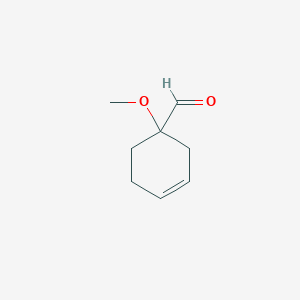

1-Methoxycyclohex-3-ene-1-carbaldehyde

Description

Properties

CAS No. |

117370-82-8 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

1-methoxycyclohex-3-ene-1-carbaldehyde |

InChI |

InChI=1S/C8H12O2/c1-10-8(7-9)5-3-2-4-6-8/h2-3,7H,4-6H2,1H3 |

InChI Key |

ADKAKEKFQBWXRH-UHFFFAOYSA-N |

SMILES |

COC1(CCC=CC1)C=O |

Canonical SMILES |

COC1(CCC=CC1)C=O |

Synonyms |

3-Cyclohexene-1-carboxaldehyde, 1-methoxy- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position: The 1-methoxy group in the target compound enhances resonance stabilization of the aldehyde, favoring electrophilic aromatic substitution. In contrast, the 4-methoxy isomer shows diminished electronic coupling between substituents. Methyl groups at non-adjacent positions (e.g., C4 in 4-methyl-3-cyclohexene-1-carbaldehyde ) direct oxidation reactions regioselectively.

Steric and Electronic Effects :

- Ethoxy (C₉H₁₄O₂ ) introduces steric bulk, reducing reaction rates in catalytic processes compared to methoxy.

- Chlorine in (E)-2-chloro-3-(hydroxymethylene)cyclohexene-1-carbaldehyde withdraws electron density, increasing the aldehyde’s susceptibility to nucleophilic attack.

Reactivity in Synthesis :

Preparation Methods

Nucleophilic Addition-Elimination

The aldehyde group can act as an electrophilic site for nucleophilic attack. Methanol, in the presence of an acid catalyst, could theoretically form a hemiacetal intermediate. However, the instability of hemiacetals under thermal conditions necessitates protective group strategies:

-

Acetal Protection : Reacting the aldehyde with ethylene glycol under acidic conditions forms a cyclic acetal, shielding the carbonyl group during subsequent reactions.

-

Methoxy Introduction : Treating the protected intermediate with methyl iodide (CH₃I) and a base (e.g., K₂CO₃) facilitates nucleophilic substitution at the C-1 position.

-

Deprotection : Hydrolysis of the acetal regenerates the aldehyde, yielding the target compound.

This approach, while plausible, faces challenges in regioselectivity and competing side reactions, such as over-alkylation or ring-opening.

Grignard Reagent-Based Functionalization

Grignard reagents offer an alternative route to install the methoxy group. For example:

-

Aldehyde Activation : Converting the aldehyde to a more reactive species (e.g., a thioester or Weinreb amide) enables controlled nucleophilic addition.

-

Methoxy-Magnesium Bromide Reaction : A Grignard reagent derived from methanol could theoretically add to the activated carbonyl, though the practicality of such a reagent is limited by methanol’s weak acidity.

-

Oxidation : Subsequent oxidation steps may be required to restore the aldehyde functionality.

This method remains largely theoretical, as the harsh conditions required for Grignard reactions often degrade sensitive cyclohexene systems.

Direct Synthesis via Modified Diels-Alder Reactants

A more promising route involves tailoring the Diels-Alder reactants to incorporate the methoxy group during cycloaddition.

Methoxy-Substituted Dienophiles

Using a methoxy-functionalized dienophile, such as methoxyacrolein (CH₂=CH-C(O)-OCH₃), could directly yield the desired product. However, the synthesis of methoxyacrolein itself is non-trivial, requiring:

-

Stepwise Oxidation : Starting from methallyl alcohol (CH₂=C(CH₃)OH), oxidation with pyridinium chlorochromate (PCC) yields methoxyacetone, which could undergo further dehydrogenation.

-

Stability Concerns : Methoxyacrolein is highly reactive and prone to polymerization, necessitating low-temperature handling and stabilizers.

Butadiene Derivatives

Substituting butadiene with a methoxy-containing diene (e.g., 1-methoxy-1,3-butadiene) could also introduce the methoxy group. However, such dienes are rare and synthetically challenging to prepare.

Catalytic and Process Innovations

The patents emphasize the importance of reactor design in optimizing yield and purity. Key innovations include:

Multi-Stage Reactor Systems

-

Circulation Reactors : Enhance mixing and heat transfer, critical for exothermic Diels-Alder reactions.

-

Secondary Reactors : Operated at higher temperatures (140°C–170°C) to drive reactions to completion, minimizing residual reactants.

Adapting this system for methoxy-substituted analogs would require corrosion-resistant materials to handle potential acidic byproducts from methanol or methylating agents.

Fractional Distillation

Post-reaction purification via fractional distillation, as described in , is essential for isolating the target compound from polymeric byproducts. For 1-methoxycyclohex-3-ene-1-carbaldehyde, vacuum distillation at reduced pressures (e.g., 10–50 mmHg) would mitigate thermal decomposition.

Q & A

Basic: What are the recommended synthetic routes for 1-Methoxycyclohex-3-ene-1-carbaldehyde?

Answer:

The synthesis of this compound can be approached via:

- Oxidative methods : Utilize ozonolysis or OsO4/KIO4 oxidation of precursor alkenes to introduce the aldehyde group .

- Catalytic oxidation : Employ K2Cr2O7–H2SO4 systems for selective oxidation of allylic alcohols to aldehydes under controlled conditions .

- Stepwise functionalization : Introduce the methoxy group via nucleophilic substitution or Mitsunobu reaction on a pre-formed cyclohexene scaffold .

Basic: How is this compound characterized for structural validation?

Answer:

Key techniques include:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the cyclohexene backbone, methoxy (–OCH3), and aldehyde (–CHO) groups. Compare with PubChem data for analogous compounds .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C8H12O2) and fragmentation patterns .

- Infrared (IR) spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm<sup>−1</sup>) and methoxy C–O vibrations (~1100 cm<sup>−1</sup>) .

Basic: What are the stability considerations for storing this compound?

Answer:

- Oxidation sensitivity : Store under inert gas (N2 or Ar) at −20°C to prevent aldehyde oxidation to carboxylic acids.

- Light protection : Use amber vials to avoid photodegradation of the cyclohexene double bond.

- Purity monitoring : Regular GC-MS or HPLC analysis to detect decomposition products .

Advanced: How does the stereochemistry of the cyclohexene ring influence reactivity?

Answer:

The position of the methoxy and aldehyde groups relative to the double bond (e.g., cis/trans) affects:

- Electrophilicity : Conjugation between the aldehyde and double bond may enhance reactivity in Diels-Alder reactions.

- Steric effects : Bulky substituents can hinder nucleophilic attacks; molecular modeling (DFT) predicts regioselectivity .

- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers for biological studies .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Simulate binding to enzymes (e.g., aldehyde dehydrogenases) using AutoDock Vina or Schrödinger Suite .

- Quantum mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .

- MD simulations : Assess stability in aqueous environments (e.g., solvation free energy) using GROMACS .

Advanced: How to design assays for evaluating antimicrobial activity?

Answer:

- Microbial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Minimum inhibitory concentration (MIC) : Use broth microdilution assays with compound concentrations from 1–100 µg/mL .

- Mechanistic studies : Pair with ROS detection kits to assess oxidative stress induction .

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:

- Variable analysis : Compare reaction conditions (temperature, catalysts) across studies. For example, K2Cr2O7 oxidation yields vary with acid concentration .

- Purity assessment : Verify starting material purity via NMR or LC-MS; impurities in precursors (e.g., cyclohexene derivatives) skew yields .

- Reproducibility : Replicate methods using controlled anhydrous solvents and inert atmospheres .

Advanced: What strategies optimize regioselectivity in derivatization reactions?

Answer:

- Protecting groups : Temporarily block the aldehyde with acetals to direct functionalization to the methoxy or double bond .

- Catalytic control : Use Pd or Ru catalysts for site-specific cross-coupling (e.g., Suzuki-Miyaura) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attacks on the aldehyde, while nonpolar solvents stabilize the double bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.